molecular formula C10H7NO B3194452 2-(1-Benzofuran-7-yl)acetonitrile CAS No. 84549-03-1

2-(1-Benzofuran-7-yl)acetonitrile

Cat. No. B3194452
CAS RN: 84549-03-1
M. Wt: 157.17 g/mol
InChI Key: GPHVJVMHDWVUFB-UHFFFAOYSA-N
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Description

“2-(1-Benzofuran-7-yl)acetonitrile” is a chemical compound that belongs to the family of benzofuran compounds . It has a molecular weight of 157.17 .


Synthesis Analysis

Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the hydroalkoxylation reaction of ortho -alkynylphenols to afford benzo [b]furans .


Molecular Structure Analysis

The Inchi Code for “2-(1-Benzofuran-7-yl)acetonitrile” is 1S/C10H7NO/c11-6-5-9-7-8-3-1-2-4-10 (8)12-9/h1-4,7H,5H2 .


Chemical Reactions Analysis

Benzofuran compounds can undergo various reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .


Physical And Chemical Properties Analysis

“2-(1-Benzofuran-7-yl)acetonitrile” has a molecular weight of 157.17 .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have drawn attention due to their potential as anticancer agents. Specifically, compound 36 (a benzofuran derivative) has demonstrated significant cell growth inhibitory effects against various cancer cell lines. At a concentration of 10 μM, it exhibited inhibition rates in different cancer types:

Organic Synthesis

2-(1-Benzofuran-7-yl)acetonitrile: serves as an essential raw material and intermediate in organic synthesis. Researchers utilize it to create more complex molecules with diverse applications in pharmaceuticals, agrochemicals, and dyestuffs .

Microwave-Assisted Synthesis

The compound can be synthesized using microwave-assisted methods (MWI). Researchers have obtained a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds via MWI. These derivatives exhibit anticancer activity against human ovarian cancer cells .

Safety and Hazards

The safety information for “2-(1-Benzofuran-7-yl)acetonitrile” indicates that it has a GHS07 signal word warning . The hazard statements include H302, H315, H320, and H335, and the precautionary statements include P261, P302+P352, P280, and P305 +P351+P338 .

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, they have potential applications in many aspects and have attracted the attention of chemical and pharmaceutical researchers worldwide .

Mechanism of Action

Target of Action

The primary targets of 2-(1-Benzofuran-7-yl)acetonitrile are Estrogen receptor beta , Nuclear receptor coactivator 1 , and Estrogen receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in cellular growth and differentiation.

Mode of Action

It is known to interact with its targets, potentially influencing their activity and resulting in changes at the cellular level .

Biochemical Pathways

Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

The compound’s molecular weight is 15717 , which could influence its bioavailability.

Result of Action

Benzofuran compounds have been shown to exhibit various biological activities, suggesting that they may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1-Benzofuran-7-yl)acetonitrile. For instance, the compound’s stability could be affected by storage temperature . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other compounds or variations in pH.

properties

IUPAC Name

2-(1-benzofuran-7-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHVJVMHDWVUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC#N)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzofuran-7-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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